molecular formula C21H22N2O3 B5141700 4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one

4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one

Cat. No.: B5141700
M. Wt: 350.4 g/mol
InChI Key: GPZWYELVBSIDLF-UHFFFAOYSA-N
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Description

4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and an iminomethyl group

Preparation Methods

The synthesis of 4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one involves several steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group can be added through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and a suitable electrophile.

    Formation of the Iminomethyl Group: The iminomethyl group can be introduced through condensation reactions with butan-2-amine and formaldehyde.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iminomethyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. The hydroxy and iminomethyl groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with target proteins.

Comparison with Similar Compounds

4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one can be compared with other similar compounds, such as:

    4-(Butan-2-yliminomethyl)-3-hydroxy-2-phenylisoquinolin-1-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-chlorophenyl)isoquinolin-1-one: Contains a chloro group instead of a methoxy group, which may alter its electronic properties and interactions with molecular targets.

    4-(Butan-2-yliminomethyl)-3-hydroxy-2-(4-nitrophenyl)isoquinolin-1-one: Contains a nitro group, which may enhance its reactivity in certain chemical reactions and affect its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(butan-2-yliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-14(2)22-13-19-17-7-5-6-8-18(17)20(24)23(21(19)25)15-9-11-16(26-3)12-10-15/h5-14,25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZWYELVBSIDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=CC1=C(N(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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